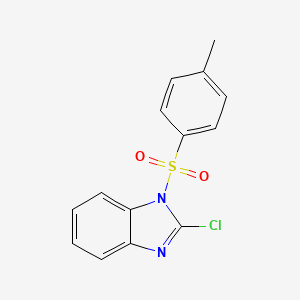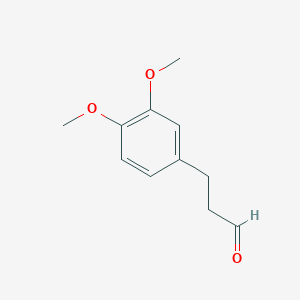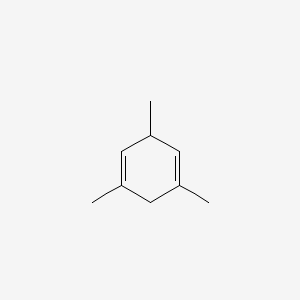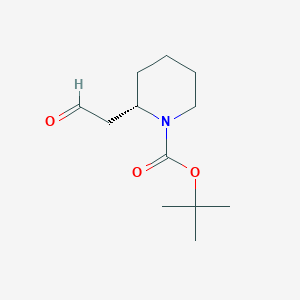
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl 2-oxoethyl reagents under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar structure but with a benzyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
639458-43-8 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3/t10-/m0/s1 |
Clé InChI |
VPUHJQDNBOTMSI-JTQLQIEISA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC[C@H]1CC=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


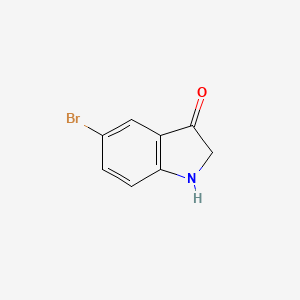
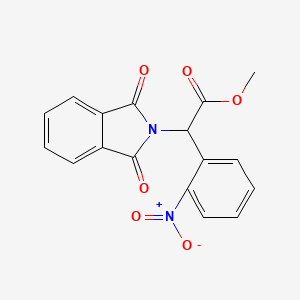
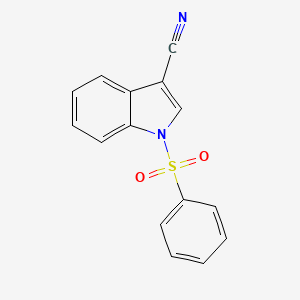
![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)
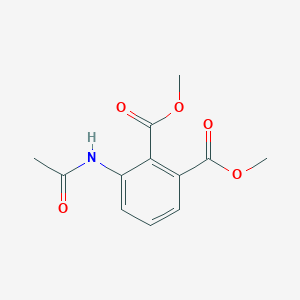
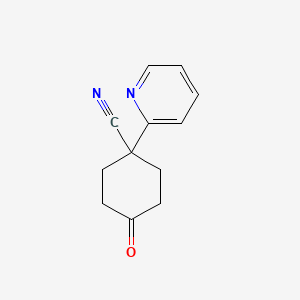
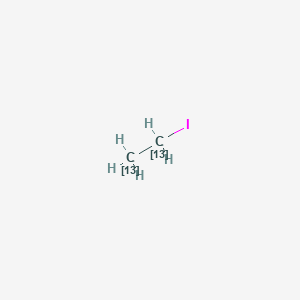


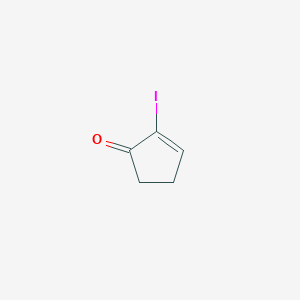
![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)
